Iloperidone Impurity 4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Iloperidone Impurity 4, also known as 1-(4-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)propan-1-one, is a chemical compound that serves as an impurity in the synthesis of Iloperidone. Iloperidone is an atypical antipsychotic drug used primarily for the treatment of schizophrenia. The presence of impurities like this compound is crucial for quality control and safety assessments in pharmaceutical manufacturing .

Applications De Recherche Scientifique

Iloperidone Impurity 4 is primarily used in the pharmaceutical industry for quality control and safety assessments. It serves as a reference standard for the identification and quantification of impurities in Iloperidone formulations. Additionally, it is used in research studies to understand the pharmacokinetics and pharmacodynamics of Iloperidone and its related compounds .

Mécanisme D'action

Target of Action

Iloperidone Impurity 4, like its parent compound Iloperidone, is believed to primarily target dopamine D2 receptors and serotonin 5-HT2A receptors . These receptors play a crucial role in regulating mood and behavior.

Mode of Action

It is believed that its therapeutic effect may be related to itsantagonism at the dopamine D2 and 5-HT2A receptors . This means that the compound binds to these receptors and blocks their activity, thereby modulating the neurotransmission of dopamine and serotonin in the brain.

Biochemical Pathways

This compound, through its interaction with dopamine D2 and serotonin 5-HT2A receptors, can affect various biochemical pathways. For instance, it has been found that chronic treatment with Iloperidone can modulate the expression and activity of Cytochrome P450 2D (CYP2D) in the liver and brain . CYP2D enzymes are involved in the synthesis of endogenous neuroactive substances like dopamine and serotonin, and in the metabolism of neurosteroids .

Pharmacokinetics

The parent compound iloperidone is well absorbed orally, with a bioavailability of 96% . The time to peak plasma concentration occurs in 2 - 4 hours, but the elimination half-life is 18 hours for extensive CYP2D6 metabolizers and 33 hours for poor CYP2D6 metabolizers . These properties suggest that once or twice daily dosing would be feasible.

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of Iloperidone. Chronic treatment with Iloperidone has been found to affect CYP2D activity in the brain, which may modify its pharmacological effect by influencing the rate of dopamine and serotonin synthesis or the metabolism of neurosteroids . By elevating the CYP2D expression/activity in the substantia nigra and striatum (i.e., in the dopaminergic nigrostriatal pathway), Iloperidone may attenuate extrapyramidal symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolic rate of the compound can be affected by the individual’s genetic makeup, particularly the presence of CYP2D6 polymorphisms . Additionally, factors such as diet, age, sex, and concomitant use of other medications can also influence the compound’s pharmacokinetics and pharmacodynamics .

Analyse Biochimique

Biochemical Properties

Iloperidone Impurity 4, like its parent compound Iloperidone, is expected to interact with various enzymes and proteins. Iloperidone has been shown to have high affinity towards 5-HT 2A and dopamine D2 receptors . Therefore, it is plausible that this compound may also interact with these receptors, influencing biochemical reactions within the body.

Cellular Effects

Iloperidone, the parent compound, has been shown to have significant effects on various types of cells and cellular processes . It is an atypical antipsychotic agent that binds to various receptors, exhibiting the highest affinity for dopamine D2 receptors, serotonin 5-HT 2A receptors, and α1-adrenergic receptors .

Molecular Mechanism

Iloperidone, the parent compound, is known to bind to various receptors, exhibiting the highest affinity for dopamine D2 receptors, serotonin 5-HT 2A receptors, and α1-adrenergic receptors . This suggests that this compound may also interact with these receptors, leading to changes in gene expression, enzyme activation or inhibition, and other molecular effects.

Temporal Effects in Laboratory Settings

Studies on Iloperidone have shown significant improvement in symptoms over time in patients with schizophrenia and bipolar disorder .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on Iloperidone have shown that it demonstrates a potent antipsychotic profile in several in vitro and in vivo animal models .

Metabolic Pathways

Iloperidone, the parent compound, is mainly metabolized in the liver, primarily undergoing three major biotransformation pathways: carbonyl reduction, CYP2D6-mediated hydroxylation, and CYP3A4-mediated O-demethylation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Iloperidone Impurity 4 involves multiple synthetic steps. One common method includes the condensation of 6-fluorobenzo[d]isoxazole with piperidine derivatives, followed by propoxylation and methoxylation reactions. The reaction conditions typically involve the use of organic solvents such as acetonitrile and bases like potassium carbonate. The reactions are carried out at elevated temperatures ranging from 60°C to 80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. Advanced techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for the characterization and quantification of the impurity .

Analyse Des Réactions Chimiques

Types of Reactions

Iloperidone Impurity 4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom on the benzisoxazole ring

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Potassium carbonate in acetonitrile.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted benzisoxazole derivatives.

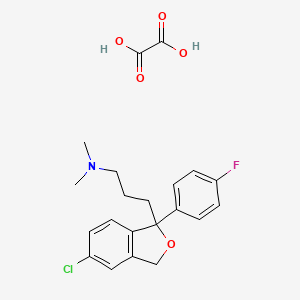

Comparaison Avec Des Composés Similaires

Similar Compounds

Iloperidone Impurity 1: 1-(4-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone.

Iloperidone Impurity 2: 1-(4-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)propan-2-one.

Iloperidone Impurity 3: 1-(4-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)propan-3-one

Uniqueness

Iloperidone Impurity 4 is unique due to its specific structural configuration, which includes a propan-1-one moiety. This structural feature distinguishes it from other impurities and contributes to its distinct chemical and physical properties .

Propriétés

Numéro CAS |

133455-04-6 |

|---|---|

Formule moléculaire |

C25H29FN2O4 |

Poids moléculaire |

440.52 |

Apparence |

Solid |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

1-Desacetyl 1-Propionyl Iloperidone; 1-(4-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)propan-1-one |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)

![Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B602170.png)

![1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602172.png)